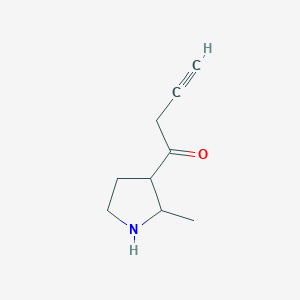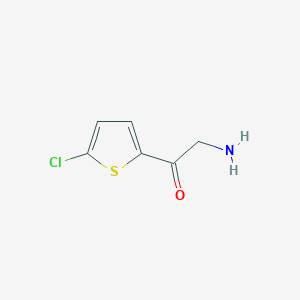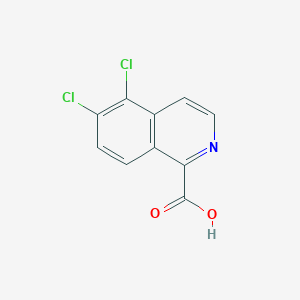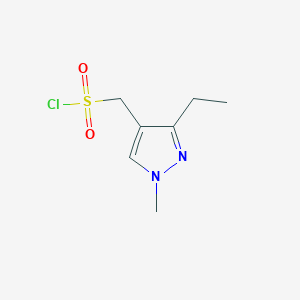
1-(2-Methylpyrrolidin-3-yl)but-3-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpyrrolidin-3-yl)but-3-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a but-3-yn-1-one moiety
Méthodes De Préparation
The synthesis of 1-(2-Methylpyrrolidin-3-yl)but-3-yn-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with propargyl bromide under basic conditions to form the desired product. The reaction typically proceeds as follows:
Starting Materials: 2-methylpyrrolidine and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 2-methylpyrrolidine, generating a nucleophilic species that attacks the propargyl bromide, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Methylpyrrolidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-3-yn-1-one moiety can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Methylpyrrolidin-3-yl)but-3-yn-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and other heterocyclic compounds.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and molecular targets.
Industrial Applications: It is employed in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling and biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(2-Methylpyrrolidin-3-yl)but-3-yn-1-one can be compared with other similar compounds, such as:
1-(3-Methylpyrrolidin-3-yl)but-3-yn-1-one: This compound has a similar structure but differs in the position of the methyl group on the pyrrolidine ring.
cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide: This compound features a benzamide moiety and exhibits different pharmacological properties.
3-(1-methylpyrrolidin-2-yl)pyridine: This compound contains a pyridine ring and has distinct biological activities compared to this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-(2-methylpyrrolidin-3-yl)but-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-4-9(11)8-5-6-10-7(8)2/h1,7-8,10H,4-6H2,2H3 |
Clé InChI |
HYQCLFUGNRONTD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCN1)C(=O)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 4-[(2,2-dimethylcyclopropyl)methyl]piperazine-1-carboxylate](/img/structure/B13237851.png)


![2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B13237871.png)



